

Preclinical Profile of the Tubulin Inhibitor CYT997: A Technical Guide

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Compound of Interest		
Compound Name:	Tubulin inhibitor 14	
Cat. No.:	B15141527	Get Quote

Disclaimer: The following technical guide details the preclinical findings for the tubulin inhibitor CYT997 (Lexibulin). Information regarding a specific "**Tubulin inhibitor 14**" was not publicly available. CYT997 has been selected as a representative compound to illustrate the preclinical evaluation of a novel tubulin inhibitor.

Introduction

CYT997 is a potent, orally bioavailable, synthetic small molecule that functions as a microtubule-disrupting agent.[1] It exhibits significant cytotoxic and vascular-disrupting activities in a range of preclinical cancer models.[1][2] By inhibiting tubulin polymerization, CYT997 induces cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a promising candidate for cancer therapy.[1][3] This document provides a comprehensive overview of the preclinical data available for CYT997, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

CYT997 exerts its anticancer effects primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell death. The key mechanistic aspects are:

 Inhibition of Tubulin Polymerization: CYT997 directly binds to tubulin, preventing its assembly into microtubules.



- Cell Cycle Arrest: The disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.
- Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).
- Modulation of Signaling Pathways: CYT997 has been shown to modulate several key signaling pathways involved in cell survival and proliferation. This includes the phosphorylation of Bcl-2, increased expression of cyclin B1, and inhibition of the JAK2/STAT3 pathway through the accumulation of mitochondrial reactive oxygen species (ROS).
- Vascular Disruption: At sub-cytotoxic concentrations, CYT997 also exhibits potent antivascular effects, disrupting the tumor vasculature and leading to a reduction in tumor blood flow.

Quantitative Data In Vitro Efficacy



Parameter	Value	Cell Line/System	Reference
Tubulin Polymerization Inhibition (IC50)	~3 μM	Bovine Neuronal Tubulin	
Cytotoxicity (IC50) at 24h	70.35 nM	SGC-7901 (Gastric Cancer)	
77.92 nM	MKN45 (Gastric Cancer)		
62.74 nM	AGS (Gastric Cancer)	_	
67.34 nM	BGC-823 (Gastric Cancer)		
Cytotoxicity (IC50) at 48h	46.81 nM	SGC-7901 (Gastric Cancer)	
55.80 nM	MKN45 (Gastric Cancer)		•
39.55 nM	AGS (Gastric Cancer)	-	
45.09 nM	BGC-823 (Gastric Cancer)	-	

In Vivo Efficacy



Cancer Model	Dosing Regimen	Outcome	Reference
Human Prostate Cancer (PC3) Xenograft	Oral, dose-dependent	Inhibition of tumor growth, comparable to parenteral paclitaxel	
Osteosarcoma (143B) Xenograft	15 mg/kg, intraperitoneal, daily	Significant inhibition of tumor growth	
Hepatocellular Carcinoma (PDX) Model	20 mg/kg, oral gavage, 3x weekly	Significant inhibition of patient-derived xenograft growth	
Gastric Cancer (PDX) Model	Not specified	Inhibition of patient- derived xenograft tumor growth	

Pharmacokinetics

Parameter	Value	Species	Reference
Oral Bioavailability	50-70%	Rat	
Half-life	2.5 hours	Rat	-

Experimental Protocols In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in light scattering.

Materials:

- Purified bovine neuronal tubulin (>99% pure)
- PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution



- Glycerol
- CYT997 and control compounds (e.g., colchicine)
- Temperature-controlled spectrophotometer with a 340 nm filter
- Cuvettes or 96-well plates
- Procedure:
 - Prepare a tubulin solution in ice-cold PEM buffer containing glycerol and GTP.
 - Add varying concentrations of CYT997 or control compounds to the cuvettes or wells of a microplate.
 - Initiate the polymerization reaction by adding the tubulin solution.
 - Immediately place the cuvettes/plate in a spectrophotometer pre-warmed to 37°C.
 - Measure the change in absorbance at 340 nm over time (e.g., every 30-60 seconds for 60-90 minutes).
 - Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with CYT997.

- Materials:
 - Cancer cell lines (e.g., A431, SGC-7901)
 - CYT997
 - Phosphate-buffered saline (PBS)
 - 70% cold ethanol



- Propidium iodide (PI) staining solution (containing RNase)
- Flow cytometer
- Procedure:
 - Seed cells in culture plates and allow them to adhere.
 - Treat cells with various concentrations of CYT997 or vehicle control for a specified duration (e.g., 15 or 24 hours).
 - Harvest cells by trypsinization and wash with PBS.
 - Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
 - Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
 - The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of CYT997 in a mouse xenograft model.

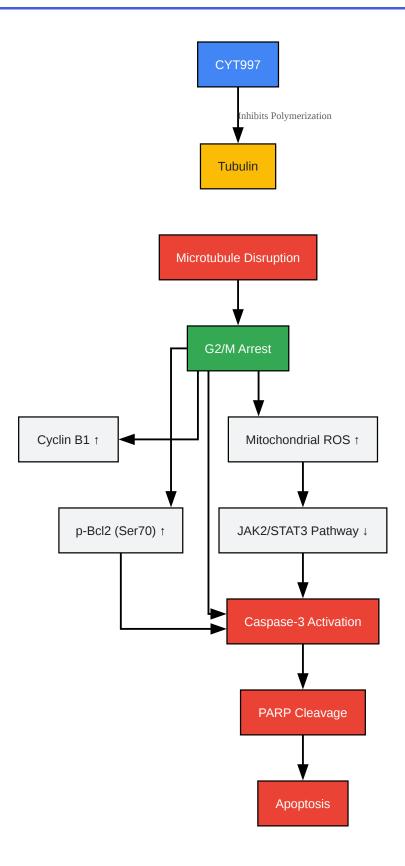
- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice)
 - Human cancer cell line (e.g., PC3, 143B)
 - CYT997 formulated for the desired route of administration (oral or intraperitoneal)



- Vehicle control
- Calipers for tumor measurement
- Procedure:
 - Subcutaneously or orthotopically implant human cancer cells into the mice.
 - Allow tumors to grow to a palpable size (e.g., ~80 mm³).
 - Randomize mice into treatment and control groups.
 - Administer CYT997 or vehicle control according to the specified dosing regimen (e.g., 15 mg/kg, i.p., daily).
 - Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
 - Monitor the body weight and general health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations Signaling Pathway of CYT997-Induced Apoptosis



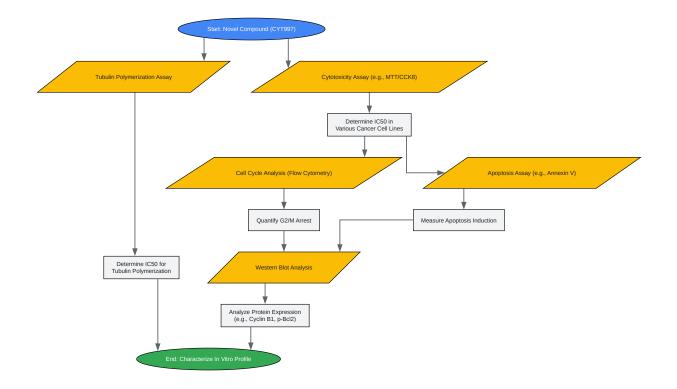


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Caption: Signaling cascade initiated by CYT997 leading to apoptosis.



Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for the in vitro characterization of CYT997.

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